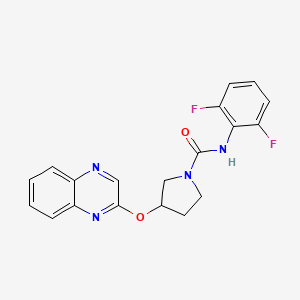

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2/c20-13-4-3-5-14(21)18(13)24-19(26)25-9-8-12(11-25)27-17-10-22-15-6-1-2-7-16(15)23-17/h1-7,10,12H,8-9,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMCIOCULEIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, with the CAS number 2097916-76-0 and molecular formula C19H16F2N4O2, is a compound of significant interest in medicinal chemistry. This article reviews its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H16F2N4O2 |

| Molecular Weight | 370.36 g/mol |

| CAS Number | 2097916-76-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling, and their dysregulation is often linked to cancer and other diseases. Research indicates that derivatives of pyrrolidine compounds can exhibit selective inhibition against specific kinases, which may be relevant for this compound as well .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

- Apoptosis Induction : The compound may also induce apoptosis in cancer cells, a mechanism that is crucial for the development of effective anticancer therapies. Quinoline derivatives have been documented to promote apoptosis through various pathways, which could be applicable to this compound .

Case Studies

- Antiproliferative Studies : A study involving related quinoxaline derivatives demonstrated that modifications to the pyrrolidine scaffold can enhance biological activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl ring significantly influenced the potency against cancer cell lines such as MCF-7 and HCT116 .

- In Vivo Efficacy : While in vitro studies are promising, further research is needed to evaluate the in vivo efficacy of this compound. Animal models will provide insights into pharmacokinetics, bioavailability, and overall therapeutic potential.

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its potential anticancer properties. Compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values indicating effective proliferation inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline derivative | HepG2 | 6.19 ± 0.50 |

| Quinoxaline derivative | MCF-7 | 5.10 ± 0.40 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's structural similarity to other known anti-inflammatory agents indicates potential applications in treating inflammatory diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, research on pyrimidine derivatives demonstrated their ability to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting a pathway for developing antifibrotic therapies.

Case Study 1: Anticancer Efficacy

In a controlled study involving various quinoxaline derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapy agents.

Case Study 2: Anti-inflammatory Response

A study focused on the anti-inflammatory properties of related compounds demonstrated that treatment with these derivatives led to a marked reduction in TNF-alpha levels in an animal model of arthritis, indicating potential therapeutic benefits for inflammatory conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The 2,6-difluorophenyl group in the target compound contrasts with the nitro-furan/thiophene substituents in . Fluorine’s high electronegativity reduces electron density on the aromatic ring, enhancing lipophilicity and resistance to metabolic degradation compared to nitro groups, which are prone to enzymatic reduction .

- Heterocyclic Modifications: The compound in , (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, incorporates a morpholinopyridine moiety. This introduces hydrogen-bonding capabilities and improves aqueous solubility, a feature absent in the target compound’s quinoxaline-O- group .

Comparative Data Table

Research Implications and Gaps

- Synthetic Optimization : The target compound’s ether linkage may require alternative synthetic routes compared to amide-based analogs, necessitating further methodological studies.

- Solid-State Forms : Unlike the compound in , the target lacks reported polymorphic or salt forms, which are critical for pharmaceutical development .

- Activity Profiling : Experimental validation of binding affinity (e.g., using AutoDock Vina ) and in vitro assays are needed to confirm theoretical predictions.

Q & A

Q. What are the standard synthetic routes for N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide?

A common approach involves coupling a pyrrolidine-carboxamide scaffold with fluorinated aromatic and quinoxaline moieties. For example, triphosgene-mediated carboxamide bond formation (as used in analogous urea derivatives) can be adapted. In a related synthesis, triphosgene reacts with aniline derivatives in anhydrous acetonitrile under basic conditions (triethylamine), followed by nucleophilic attack by pyrrolidine to form the carboxamide bond . Column chromatography (e.g., EtOAc/petroleum ether) is typically employed for purification, yielding products in high purity (e.g., 86.7% yield in similar systems) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., C–H/F or π-π stacking) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Validates substituent positions and purity. For fluorinated analogs, ¹⁹F NMR is essential for distinguishing ortho/meta/para fluorine environments .

- Thermal analysis (TGA/DSC): Assesses stability and phase transitions .

- Mass spectrometry (GC-MS): Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or properties of this compound?

Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., nonlinear optical susceptibility, χ³) by simulating the crystalline environment as a supermolecule (e.g., 378,000 atoms) . Frontier molecular orbital (FMO) analysis identifies reactive sites, such as electrophilic regions around the carbonyl group or aromatic fluorines, guiding derivatization for enhanced bioactivity or material properties .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray substituent positions) require cross-validation:

- Hirshfeld surface analysis: Maps intermolecular interactions to explain crystal packing effects that might distort solution-phase NMR observations .

- Dynamic NMR studies: Probe conformational flexibility in solution (e.g., hindered rotation around the carboxamide bond) .

- Synchrotron XRD: High-resolution data reduces uncertainty in bond angle/geometry measurements .

Q. How is SHELX software applied in refining the crystal structure of this compound?

SHELXL refines structures using high-resolution data by:

- Rigid-body refinement: For initial positioning of aromatic/heterocyclic fragments.

- Anisotropic displacement parameters (ADPs): Models thermal motion of fluorine atoms, which exhibit high anisotropy due to electronegativity .

- TWIN commands: Addresses twinning in crystals with pseudosymmetry, common in fluorinated compounds . Validation tools (e.g., PLATON) check for voids, over/under-modeling, and hydrogen-bonding networks .

Q. What are the challenges in synthesizing fluorinated carboxamides, and how are they mitigated?

Key issues include:

- Fluorine reactivity: Fluorinated anilines (e.g., 2,6-difluoroaniline) are prone to side reactions (e.g., dehalogenation). Use of anhydrous conditions and low temperatures minimizes decomposition .

- Purification: Fluorinated compounds often have low solubility. Gradient elution (e.g., hexane → EtOAc) improves chromatographic separation .

- Protecting groups: For quinoxaline-oxygenated pyrrolidines, temporary protection (e.g., tert-butyl) prevents undesired coupling during synthesis .

Methodological Considerations

Q. How can nonlinear optical (NLO) properties of this compound be experimentally evaluated?

- Hyper-Rayleigh scattering (HRS): Measures second-harmonic generation (SHG) to confirm χ³ values predicted computationally .

- Z-scan technique: Quantifies two-photon absorption coefficients using laser pulses .

- Comparative analysis: Benchmark against known NLO materials (e.g., chalcone derivatives with χ³ ~369 × 10⁻²² m²/V²) .

Q. What synthetic modifications enhance the bioactivity of quinoxaline-pyrrolidine carboxamides?

Structure-activity relationship (SAR) studies suggest:

- Quinoxaline substitution: Electron-withdrawing groups (e.g., cyano, nitro) at position 3 improve antimicrobial activity .

- Pyrrolidine ring functionalization: Introducing sp³-hybridized substituents (e.g., trifluoroethyl) modulates pharmacokinetic properties .

- Fluorine positioning: Ortho-difluoro groups enhance metabolic stability and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.